molecular formula C15H21DyO6 B8203434 Dysprosium acetylacetonate

Dysprosium acetylacetonate

Cat. No.: B8203434
M. Wt: 459.82 g/mol
InChI Key: XAFBAJHTAGCGOH-LNTINUHCSA-K
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Description

Dysprosium acetylacetonate is a chemical compound with the formula Dy(C₅H₇O₂)₃(H₂O)ₙ. It is a coordination complex where dysprosium, a rare earth element, is bonded to acetylacetonate ligands. This compound is known for its yellow powder appearance and is used in various scientific and industrial applications due to its unique properties .

Chemical Reactions Analysis

Dysprosium acetylacetonate undergoes various chemical reactions:

Common reagents include acetylacetone, ethanol, and pyridine-N-oxide. Major products from these reactions include various dysprosium complexes and catalyzed products.

Scientific Research Applications

Dysprosium acetylacetonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dysprosium acetylacetonate involves its coordination with ligands, forming stable complexes. These complexes exhibit unique magnetic properties due to the strong single-ion anisotropy of dysprosium. The magnetic relaxation mechanisms include Raman and Orbach processes .

Comparison with Similar Compounds

Dysprosium acetylacetonate can be compared with other lanthanide acetylacetonates, such as:

This compound is unique due to its strong single-ion anisotropy and its ability to form stable complexes with various ligands, making it highly valuable in scientific research and industrial applications.

Properties

IUPAC Name

dysprosium(3+);(Z)-4-oxopent-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Dy/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFBAJHTAGCGOH-LNTINUHCSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Dy+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Dy+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21DyO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045404
Record name Dysprosium acetylacetonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14637-88-8
Record name Dysprosium acetylacetonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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